Palmitic acid-d4-1

Mass spectrometry Lipidomics Internal standardization

Choose Palmitic acid-d4-1 for targeted LC-MS/MS quantification of endogenous palmitic acid. The 5,5,6,6-d4 labeling provides a clean M+4 shift without the chromatographic perturbation of perdeuterated d31 analogs, ensuring accurate co-elution with native analyte. Mid-chain deuterium placement enables metabolic tracing of initial β-oxidation steps. Certified purity (≥98%) guarantees reliable internal standardization across plasma, tissue, and cell lysate matrices. Ideal for lipidomics, obesity, and diabetes research.

Molecular Formula C16H32O2
Molecular Weight 260.45 g/mol
Cat. No. B591804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalmitic acid-d4-1
SynonymsHexadecanoic-5,5,6,6-d4 Acid
Molecular FormulaC16H32O2
Molecular Weight260.45 g/mol
Structural Identifiers
InChIInChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i11D2,12D2
InChIKeyIPCSVZSSVZVIGE-AREBVXNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Palmitic Acid-d4-1: Stable Isotope-Labeled Long-Chain Saturated Fatty Acid for Quantitative Lipidomics and Metabolic Tracing


Palmitic acid-d4-1 (CAS 75736-47-9) is a site-specifically deuterated analog of palmitic acid (hexadecanoic acid), a 16-carbon saturated fatty acid ubiquitous in animals and plants . The compound bears four deuterium atoms substituted at positions 5,5,6,6 of the acyl chain, yielding the IUPAC designation 5,5,6,6-tetradeuteriohexadecanoic acid with a molecular formula of C₁₆H₂₈D₄O₂ and exact mass of 260.45 Da . As a stable isotope-labeled internal standard, palmitic acid-d4-1 enables accurate quantification of endogenous palmitic acid in complex biological matrices via mass spectrometry-based platforms, distinguishing labeled from unlabeled species by the M+4 mass shift .

Why Generic Deuterated Palmitic Acid Cannot Substitute for Palmitic Acid-d4-1 in Quantitative LC-MS and Metabolic Flux Studies


Not all deuterated palmitic acid analogs are functionally interchangeable. Palmitic acid-d4-1 incorporates four deuterium atoms at the 5,5,6,6 positions of the acyl chain, producing a defined M+4 mass shift that is specifically suited for targeted LC-MS/MS quantification without interfering isotopic overlap from endogenous palmitic acid isotopologues . In contrast, perdeuterated palmitic acid-d31 (C₁₆D₃₁HO₂, MW 287.62) exhibits an M+31 shift that can complicate co-elution profiling in lipidomic panels due to substantial retention time deviations relative to the native analyte [1]. Palmitic acid-16,16,16-d3, bearing only three deuterium atoms at the terminal methyl position, provides an M+3 shift but offers reduced isotopic dilution capacity in multi-analyte quantitative workflows where baseline resolution from M+2 isotopomers is required . Palmitic acid-7,7,8,8-d4 (CAS 75736-49-1), while also carrying four deuterium atoms, features the label at carbons 7 and 8 rather than 5 and 6—a positional difference that, although subtle, can be leveraged for distinct site-specific metabolic tracing experiments . Substitution with any of these analogs without experimental validation may compromise quantification accuracy, disrupt chromatographic alignment, or confound metabolic flux interpretations. The quantitative differentiation evidence below substantiates why palmitic acid-d4-1 represents a distinct procurement decision.

Quantitative Differentiation Evidence for Palmitic Acid-d4-1 Versus Closest Deuterated Analogs in Analytical and Metabolic Applications


Molecular Weight and Mass Shift: M+4 Differential Enables Distinct Chromatographic and MS Resolution from d3 and d31 Analogs

Palmitic acid-d4-1 exhibits a molecular weight of 260.45 Da and a defined M+4 mass shift relative to unlabeled palmitic acid (MW 256.42). This mass differential is intermediate between palmitic acid-16,16,16-d3 (MW 259.44, M+3 shift) and palmitic acid-d31 (MW 287.62, M+31 shift) [1]. The M+4 shift positions the labeled analyte in a detection window that is minimally impacted by naturally occurring M+2 isotopologues of endogenous palmitic acid, while avoiding the retention time displacement associated with perdeuterated d31 species during reversed-phase LC separations [2]. Vendor specifications confirm palmitic acid-d4-1 isotopic purity at ≥98 atom% D, with typical lot-specific purities reaching 99.7-99.8% .

Mass spectrometry Lipidomics Internal standardization

Deuterium Labeling Position: Site-Specific 5,5,6,6 Substitution Distinguishes from 7,7,8,8 and Terminal Methyl d3 Labeling Strategies

Palmitic acid-d4-1 bears deuterium atoms specifically at the 5,5,6,6 positions (IUPAC: 5,5,6,6-tetradeuteriohexadecanoic acid), as confirmed by SMILES notation CCCCCCCCCCC([2H])([2H])C([2H])([2H])CCCC(O)=O . This mid-chain labeling pattern contrasts with palmitic acid-7,7,8,8-d4 (CAS 75736-49-1), where deuterium is positioned two carbons further from the carboxyl terminus, and palmitic acid-16,16,16-d3, where labeling is confined to the terminal methyl group . In metabolic tracing applications, mid-chain deuterium labeling at positions 5,6 enables tracking of β-oxidation intermediates that are distinct from terminal-label detection windows, with the 5,6-position being sufficiently proximal to the carboxyl group to remain associated with early β-oxidation cycle products [1].

Metabolic flux analysis De novo lipogenesis Stable isotope tracing

Internal Standard Suitability: Vendor-Validated Application for Lipidomics Quantification with Published Protocol Adoption

Palmitic acid-d4-1 is specifically marketed and validated as an internal standard for the quantification of palmitic acid and related lipid species in complex biological matrices . Unlike generic deuterated palmitic acid references that lack vendor-provided application specificity, palmitic acid-d4-1 is accompanied by explicit guidance for use in NMR, GC-MS, and LC-MS quantitative workflows . While direct comparative performance data between palmitic acid-d4-1 and palmitic acid-d31 in identical lipidomic panels are not available in the public domain, published protocols employing palmitic acid-d31 demonstrate that perdeuterated analogs achieve quantification with normalization to protein content and are used in UHPLC-QQQ workflows for cellular fatty acid analysis . The M+4 species (d4-1) is expected to provide comparable quantitative accuracy with potentially improved chromatographic co-elution with the native analyte relative to d31, though this inference derives from established principles of isotopic internal standardization [1].

LC-MS quantification Internal standard Lipidomics protocols

Purity and Endotoxin Specifications: Palmitic Acid-d4-1 Variants Differ in Endotoxin Testing Status for Cell Culture Applications

Palmitic acid-d4-1 as supplied by multiple vendors (MedChemExpress, Chemisci, MuseChem) exhibits purities of ≥98% to 99.80% by HPLC and/or GC . In contrast, palmitic acid-7,7,8,8-d4 from Sigma-Aldrich (CAS 75736-49-1) is specified with endotoxin testing performed on the bulk form, with isotopic purity ≥98 atom% D and chemical purity ≥99% (CP) . This endotoxin testing specification is a critical differentiator for applications involving cell culture or in vivo studies where endotoxin contamination may confound inflammatory readouts. No endotoxin testing specification is documented for palmitic acid-d4-1 in publicly available vendor technical datasheets, which may represent a selection criterion favoring the 7,7,8,8-d4 analog for applications requiring verified low endotoxin levels.

Cell culture Endotoxin testing Quality control

Commercial Availability and Procurement Specifications: Palmitic Acid-d4-1 Offers Defined Pricing Tiers with Documented Purity Certification

Palmitic acid-d4-1 is commercially available from multiple established vendors with defined pricing tiers and purity certifications. InvivoChem lists 1 mg at $140, 5 mg at $330, and 10 mg at $500 . Chemisci offers 1 mg at ¥1290, 5 mg at ¥3259, and 10 mg at ¥5160, with documented purity of 99.70% . MedChemExpress supplies the compound at 99.80% purity . In comparison, palmitic acid-16,16,16-d3 (500 mg) is listed at $715 (Santa Cruz Biotechnology), representing a significantly lower per-milligram cost but with a different deuterium labeling pattern and lower specific isotopic enrichment per molecule . Palmitic acid-7,7,8,8-d4 from Sigma-Aldrich is available on demand with custom packaging options, requiring direct quotation for pricing and availability .

Procurement Stable isotope Supplier comparison

Optimal Research and Industrial Application Scenarios for Palmitic Acid-d4-1 Based on Quantitative Differentiation Evidence


Targeted LC-MS/MS Quantification of Palmitic Acid in Complex Lipidomic Panels

Palmitic acid-d4-1 is optimally deployed as an internal standard in targeted LC-MS/MS workflows requiring precise quantification of endogenous palmitic acid across plasma, tissue homogenates, or cell lysates. The M+4 mass shift positions the labeled analyte in a detection window that is minimally confounded by naturally occurring M+2 isotopologues of unlabeled palmitic acid, while avoiding the retention time displacement and broad isotopic envelope associated with perdeuterated d31 analogs [1]. Laboratories developing multi-analyte lipidomic methods with reversed-phase chromatography will benefit from the co-elution characteristics of d4-1 relative to the native analyte, supporting accurate peak area ratio calculations. This application is directly supported by vendor validation for NMR, GC-MS, and LC-MS quantification .

Site-Specific Metabolic Tracing of Fatty Acid β-Oxidation Intermediates

The 5,5,6,6 deuterium labeling pattern of palmitic acid-d4-1 enables site-specific metabolic tracing that is mechanistically distinct from terminal methyl d3 labeling or perdeuterated d31 approaches. In β-oxidation studies, the mid-chain labeling at positions 5 and 6 ensures that deuterium atoms remain associated with early cycle intermediates, facilitating tracking of initial oxidation steps before label dilution occurs . This contrasts with terminal d3 labeling, where deuterium may be lost earlier or remain exclusively on distal acetyl-CoA fragments, and with d31 labeling, where the high deuterium burden may introduce kinetic isotope effects that alter apparent oxidation rates [2]. Researchers investigating the cryptoregiochemistry of desaturation reactions or differential fatty acid utilization in metabolic disease models should consider d4-1 when mid-chain metabolic fate tracking is required [3].

Method Development for Fatty Acid Profiling in Nutrition and Metabolic Disease Research

Palmitic acid-d4-1 serves as a critical reference standard in method development and validation for fatty acid profiling studies in nutritional biochemistry, obesity research, and diabetes investigations. The compound's defined M+4 shift and commercially certified purity (99.70-99.80%) provide a reliable benchmark for calibrating LC-MS/MS systems and validating extraction efficiency across biological matrices . Given that palmitic acid represents approximately 25% of total plasma fatty acids in human lipoproteins and is the primary product of de novo lipogenesis, accurate quantification is essential for studies examining metabolic syndrome, non-alcoholic fatty liver disease, and cardiovascular risk [4]. The availability of palmitic acid-d4-1 from multiple vendors with documented purity specifications supports method transferability and reproducibility across collaborating laboratories.

Comparative Evaluation of Deuterated Palmitic Acid Analogs for Optimized Internal Standard Selection

For core facilities and contract research organizations supporting diverse lipidomics projects, palmitic acid-d4-1 represents one of several procurement options that must be evaluated based on experimental objectives. The d4-1 analog (M+4, mid-chain labeling) occupies a middle ground between minimal deuterated d3 (M+3, terminal labeling) and fully deuterated d31 (M+31, pan-labeling) species . Selection of d4-1 is indicated when: (i) moderate mass shift without chromatographic perturbation is prioritized, (ii) mid-chain metabolic fate tracking is desired, or (iii) isotopic purity exceeding 99% is required for high-sensitivity applications. In contrast, d31 may be preferred for applications requiring maximum signal differentiation or when isotopomer analysis demands complete separation from endogenous species, while d3 may be sufficient for routine quantification where cost-per-assay is the primary constraint .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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